molecular formula C35H35O4P B15216561 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B15216561
M. Wt: 550.6 g/mol
InChI Key: NOIPCOFZDHICDM-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple phenyl groups and a dioxaphosphocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. The starting materials often include phenyl derivatives and phosphorus-containing reagents. The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane or toluene. Catalysts like palladium or platinum may be employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) and nitrating agents (nitric acid) under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with specific molecular targets. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications such as selective catalysis and the development of novel materials.

Properties

Molecular Formula

C35H35O4P

Molecular Weight

550.6 g/mol

IUPAC Name

12-hydroxy-1,10-bis(2-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C35H35O4P/c1-21(2)25-9-5-7-11-27(25)29-15-13-23-17-19-35-20-18-24-14-16-30(28-12-8-6-10-26(28)22(3)4)34(32(24)35)39-40(36,37)38-33(29)31(23)35/h5-16,21-22H,17-20H2,1-4H3,(H,36,37)

InChI Key

NOIPCOFZDHICDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC=CC=C7C(C)C)OP(=O)(O3)O)C=C2

Origin of Product

United States

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